

An In-depth Technical Guide to SCH79797: Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	SCH79797	
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Abstract

SCH79797 is a potent and selective small molecule antagonist of the Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated cellular signaling. Initially investigated for its antithrombotic potential, SCH79797 has since been characterized as a dual-mechanism antibacterial agent, exhibiting efficacy against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of SCH79797. Detailed experimental protocols for key assays and visual representations of its signaling pathways are presented to facilitate further research and development.

Chemical Structure and Identification

SCH79797, with the IUPAC name N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine, is a synthetic organic compound belonging to the pyrroloquinazoline class.[1][2] Its unique structure confers its potent biological activities.



Identifier	Value
IUPAC Name	N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine[1][2]
Molecular Formula	C23H25N5[1]
Molar Mass	371.488 g/mol [1]
CAS Number	1216720-69-2[1][2]
SMILES	CC(C)c1ccc(cc1)Cn1cc2c(cc3c1c(nc(n3)NC1CC1)N)c2
InChI Key	AVXQPEKZIGPIJW-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of **SCH79797** are crucial for its handling, formulation, and pharmacokinetic profile. The compound is typically available as a dihydrochloride salt, which influences its solubility.



Property	Value	
Appearance	Solid powder	
Solubility	Soluble in DMSO and ethanol.[3][4] Specific solubilities include: 11 mg/mL in DMSO, 1 mg/mL in Ethanol, 5 mg/mL in DMF, and 0.33 mg/mL in DMSO:PBS (pH 7.2) (1:2).[5]	
Storage	For short-term storage (days to weeks), it should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), it is recommended to store at -20°C.[4]	
Stability	Stable for several weeks during ordinary shipping and customs handling at ambient temperature.[4] For long-term stability, storage at -20°C in powder form is recommended for up to 3 years. In solvent, it is stable for 1 year at -80°C and 1 month at -20°C.	

Biological Activity and Mechanism of Action

SCH79797 exhibits two primary, distinct biological activities: antagonism of the PAR1 receptor and a dual-mechanism antibacterial effect.

PAR1 Antagonism and Cardioprotective Effects

SCH79797 is a potent and selective antagonist of PAR1, inhibiting the binding of the high-affinity thrombin receptor-activating peptide (haTRAP) with an IC₅₀ of 70 nM.[5][6][7] This antagonism blocks thrombin-induced platelet aggregation with an IC₅₀ of 3 μM.[7]

The cardioprotective effects of **SCH79797** are attributed to its ability to inhibit PAR1, which in turn activates a pro-survival signaling cascade involving Phosphoinositide 3-kinase (PI3K)/Akt, Nitric Oxide Synthase (NOS), and ATP-sensitive potassium (KATP) channels.





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Fig. 1: Cardioprotective Signaling Pathway of SCH79797.

Dual-Mechanism Antibacterial Activity

SCH79797 possesses broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. Its antibacterial effect stems from a unique dual mechanism of action:

- Inhibition of Dihydrofolate Reductase (DHFR): SCH79797 targets and inhibits bacterial DHFR, an essential enzyme in the folate synthesis pathway, thereby disrupting DNA, RNA, and protein synthesis.
- Disruption of Bacterial Membrane Integrity: The compound also compromises the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

This dual-targeting approach is believed to contribute to a low frequency of bacterial resistance development.

Experimental Protocols PAR1 Antagonist Activity Assay (Radioligand Binding)

This protocol is based on the methodology described by Ahn et al. (2000).

- Objective: To determine the inhibitory concentration (IC₅₀) of **SCH79797** on the binding of a radiolabeled ligand to the PAR1 receptor.
- Materials:
 - Human platelet membranes (source of PAR1)



- [3H]haTRAP (radioligabeled PAR1 agonist)
- SCH79797
- Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)
- Glass fiber filters
- Scintillation counter
- Procedure:
 - Prepare a reaction mixture containing human platelet membranes, varying concentrations of **SCH79797**, and a fixed concentration of [3H]haTRAP in the assay buffer.
 - Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
 - Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the percentage of specific binding at each concentration of SCH79797 and determine the IC₅₀ value by non-linear regression analysis.

Platelet Aggregation Inhibition Assay

This protocol is a generalized procedure based on standard methods.

- Objective: To assess the inhibitory effect of SCH79797 on thrombin-induced platelet aggregation.
- Materials:
 - Freshly prepared human platelet-rich plasma (PRP)



- Thrombin (agonist)
- SCH79797
- Platelet aggregometer
- Procedure:
 - Pre-warm PRP to 37°C in the aggregometer cuvettes with constant stirring.
 - Add varying concentrations of SCH79797 or vehicle control to the PRP and incubate for a short period (e.g., 5 minutes).
 - Initiate platelet aggregation by adding a submaximal concentration of thrombin.
 - Monitor the change in light transmission through the PRP over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
 - Determine the maximum aggregation percentage for each concentration of SCH79797 and calculate the IC₅₀ value.

Antibacterial Activity Assay (Broth Microdilution for MIC Determination)

This protocol is based on the methodology described by Martin et al. (2020).

- Objective: To determine the Minimum Inhibitory Concentration (MIC) of SCH79797 against a specific bacterial strain.
- Materials:
 - Bacterial strain of interest (e.g., E. coli, S. aureus)
 - Mueller-Hinton Broth (MHB) or other appropriate growth medium
 - SCH79797
 - 96-well microtiter plates

Foundational & Exploratory



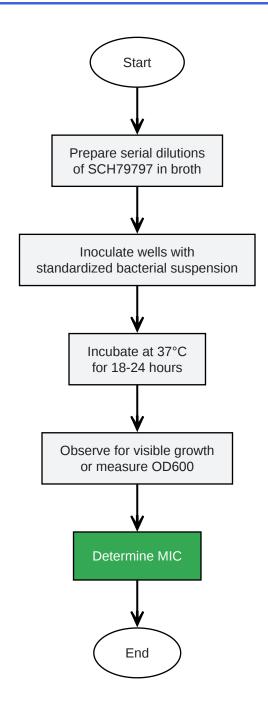


Spectrophotometer or plate reader

Procedure:

- Prepare a serial two-fold dilution of **SCH79797** in MHB in the wells of a 96-well plate.
- \circ Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10 $^{\circ}$ CFU/mL.
- Include a positive control well (bacteria without SCH79797) and a negative control well (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visual inspection as the lowest concentration of SCH79797 that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.





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Fig. 2: Workflow for MIC Determination.

Summary of Quantitative Data



Biological Activity	Parameter	Value
PAR1 Antagonism	IC₅₀ (haTRAP binding)	70 nM[5][6][7]
Platelet Aggregation Inhibition	IC50 (Thrombin-induced)	3 μM[7]
Antibacterial Activity (E. coli)	MIC	~1 µM
Antibacterial Activity (S. aureus)	MIC	~1 µM

Conclusion

SCH79797 is a versatile molecule with significant potential in both cardiovascular and infectious disease research. Its well-defined chemical structure and dual biological activities make it a valuable tool for studying PAR1 signaling and for the development of novel antibacterial agents. The detailed information and protocols provided in this guide are intended to support and accelerate further investigations into the therapeutic applications of SCH79797 and its analogs. Researchers should, however, be mindful of potential off-target effects and conduct appropriate control experiments.

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References

- 1. PI3K-PKB/Akt Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]



- 6. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
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